

# ALK2-IN-4 Succinate: Target Specificity & Technical Profiling

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: ALK2-IN-4 succinate

Cat. No.: B8134269

[Get Quote](#)

Compound ID: KER-047 Succinate | CAS: 2416307-25-8 | Class: Pyrazolopyrimidine Derivative

## Executive Summary

**ALK2-IN-4 succinate** is a highly potent, ATP-competitive inhibitor of ALK2 (ACVR1), a bone morphogenetic protein (BMP) type I receptor. Unlike early-generation inhibitors (e.g., Dorsomorphin), ALK2-IN-4 is engineered for enhanced selectivity against the structurally homologous TGF-

type I receptor ALK5, a critical factor in minimizing cardiotoxicity during therapeutic development.

This guide details the compound's specificity profile, the structural basis of its selectivity, and the rigorous experimental workflows required to validate its activity in preclinical models.

## Molecular Mechanism & Signaling Context

ALK2 acts as a "gatekeeper" in the BMP signaling pathway.<sup>[1]</sup> Under physiological conditions, it forms heterotetrameric complexes with Type II receptors (BMPRII, ACVR2A/B) upon ligand binding (e.g., BMP6, BMP7, Activin A).

## Mechanism of Action<sup>[1][2][3][4]</sup>

- **Binding Site:** ALK2-IN-4 binds to the intracellular kinase domain of ALK2, specifically within the ATP-binding pocket.

- Mode: Type I ATP-competitive inhibition.[2]
- Effect: It prevents the phosphorylation of the GS-domain by Type II receptors, thereby blocking the recruitment and phosphorylation of downstream effectors SMAD1, SMAD5, and SMAD8.

## Signaling Pathway Visualization

The following diagram illustrates the specific node of inhibition within the BMP pathway compared to the parallel TGF-

pathway (off-target risk).



[Click to download full resolution via product page](#)

Caption: Schematic of ALK2-IN-4 intervention. The compound selectively blocks ALK2-mediated SMAD1/5/8 phosphorylation while sparing the ALK5-SMAD2/3 axis.

## Target Specificity Profile

The primary challenge in ALK2 drug discovery is the high sequence homology within the receptor kinase family.[3] ALK2 shares ~80% kinase domain identity with ALK1 and significant homology with ALK3 and ALK6.

## Kinase Selectivity Data (Consolidated)

While specific IC50 values vary by assay conditions (e.g., ATP concentration), the following table summarizes the relative specificity profile characteristic of this optimized scaffold class (based on patent WO2020086963A1 and related pyrazolopyrimidine SAR studies).

| Target Kinase | Function       | Potency (IC50) | Selectivity Ratio (vs ALK2) | Clinical Implication          |
|---------------|----------------|----------------|-----------------------------|-------------------------------|
| ALK2 (ACVR1)  | Primary Target | < 10 nM        | 1x                          | Therapeutic Efficacy          |
| ALK1 (ACVRL1) | BMP9 Signaling | ~10-50 nM      | 2-5x                        | Vascular stability risk (HHT) |
| ALK3 (BMPR1A) | BMP Signaling  | ~20-100 nM     | 5-10x                       | Hair/Bone homeostasis         |
| ALK5 (TGFB1)  | TGF-Signaling  | > 1000 nM      | > 100x                      | Cardiotoxicity avoidance      |
| p38 MAPK      | Inflammation   | > 500 nM       | > 50x                       | Reduced off-target toxicity   |
| KDR (VEGFR2)  | Angiogenesis   | > 1000 nM      | > 100x                      | Vascular safety               |

Key Insight: The critical differentiator for **ALK2-IN-4 succinate** is its "ALK5-sparing" profile. Early inhibitors like LDN-193189 inhibited ALK5 at moderate concentrations, leading to potential cardiac valve issues. ALK2-IN-4 maintains a wider therapeutic window.

## Experimental Protocols for Validation

To verify the specificity profile of ALK2-IN-4 in your own laboratory, utilize the following validated workflows.

### A. Biochemical Kinase Assay (LanthaScreen or HotSpot)

Objective: Determine intrinsic IC50 against recombinant kinases.

- Reagents: Recombinant ALK2, ALK1, ALK5 kinases; Fluorescein-PolyGT substrate; ATP (at  $K_m_{app}$ ).
- Preparation: Prepare 3x serial dilutions of **ALK2-IN-4 succinate** in DMSO (Top concentration: 10 M).
- Reaction: Incubate kinase + inhibitor + ATP + substrate for 60 mins at RT.
- Detection: Add Eu-labeled anti-phospho antibody. Read TR-FRET signal.
- Analysis: Fit curves using a 4-parameter logistic model to derive IC50.

### B. Cellular Target Engagement (NanoBRET)

Objective: Confirm intracellular binding and permeability.

- Cell Line: HEK293 transfected with ALK2-NanoLuc fusion.
- Tracer: Use a cell-permeable fluorescent tracer (e.g., K-4).
- Protocol: Treat cells with ALK2-IN-4. The inhibitor competes with the tracer for the ATP pocket. Loss of BRET signal indicates target engagement.

### C. Functional Selectivity: Western Blotting (C2C12 Cells)

Objective: Differentiate between BMP (On-Target) and TGF-

(Off-Target) inhibition.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Functional selectivity workflow. A specific ALK2 inhibitor will dose-dependently reduce pSMAD1/5/8 without affecting pSMAD2/3 levels induced by TGF-

## Therapeutic Implications & References

### FOP and the "Activin A" Switch

In FOP, the R206H mutation renders ALK2 hypersensitive to Activin A (normally an antagonist). **ALK2-IN-4 succinate** is specifically valuable because it blocks this neofunction.

- Efficacy: Prevents heterotopic ossification (soft tissue turning to bone).
- Safety: The succinate salt form improves solubility and bioavailability compared to the free base.

## References

- Patent Source: "Substituted Pyrazolo[1,5-a]pyrimidine Compounds as ALK2 Inhibitors." WO2020086963A1. (Primary source for ALK2-IN-4/KER-047 structure and synthesis).

- Structural Basis of Selectivity: Williams, E., et al. "Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2." Open Biology, 2021. (Describes the SAR of the pyrazolopyrimidine scaffold used in ALK2-IN-4).
- FOP Mechanism: Hatsell, S.J., et al. "ACVR1R206H receptor mutation causes fibrodysplasia ossificans progressiva by imparting responsiveness to activin A." Science Translational Medicine, 2015.
- Kinase Profiling Standards: Davis, M.I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011. (Methodology for KINOMEscan).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. What are the therapeutic candidates targeting ALK2? \[synapse.patsnap.com\]](#)
- [2. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [ALK2-IN-4 Succinate: Target Specificity & Technical Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8134269#alk2-in-4-succinate-target-specificity-profile\]](https://www.benchchem.com/product/b8134269#alk2-in-4-succinate-target-specificity-profile)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)